Dilithium tetrabromocuprate

Stability Constants Copper Halide Complexes Spectrophotometry

Dilithium tetrabromocuprate (Li₂CuBr₄, CAS 15489-29-9) is a copper(II) halide complex belonging to the dilithium tetrahalocuprate family, utilized primarily as a stoichiometric reagent for the regioselective ring-opening of epoxides to vicinal bromohydrins and for the halogenation of pyrimidine nucleosides. It is commercially supplied as a 0.1 M solution in tetrahydrofuran (THF), with a molecular weight of 397.1 g/mol and a density of 0.911 g/mL at 25 °C.

Molecular Formula Br4CuLi2
Molecular Weight 397.1 g/mol
CAS No. 15489-29-9
Cat. No. B097313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium tetrabromocuprate
CAS15489-29-9
Synonymsdilithium tetrabromocuprate
Li2CuBr4
Molecular FormulaBr4CuLi2
Molecular Weight397.1 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-]
InChIInChI=1S/4BrH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4
InChIKeyMUTDDRYSEVISDK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilithium Tetrabromocuprate (CAS 15489-29-9): A Specialized Copper(II) Tetrahalide Reagent for Regioselective Bromination


Dilithium tetrabromocuprate (Li₂CuBr₄, CAS 15489-29-9) is a copper(II) halide complex belonging to the dilithium tetrahalocuprate family, utilized primarily as a stoichiometric reagent for the regioselective ring-opening of epoxides to vicinal bromohydrins and for the halogenation of pyrimidine nucleosides . It is commercially supplied as a 0.1 M solution in tetrahydrofuran (THF), with a molecular weight of 397.1 g/mol and a density of 0.911 g/mL at 25 °C [1].

Format Pre-formed THF solution for anhydrous reaction setup
Synthetic Utility Regioselective epoxide ring-opening to vicinal bromohydrins
Nucleoside Chemistry Halogenation of pyrimidine nucleosides for analog research

Why Dilithium Tetrabromocuprate Cannot Be Replaced by Generic Brominating Agents or Other Tetrahalocuprates


Although other tetrahalocuprate reagents (e.g., dilithium tetrachlorocuprate, Li₂CuCl₄) and common brominating agents (e.g., N-bromosuccinimide) can mediate epoxide ring-opening and nucleoside halogenation, dilithium tetrabromocuprate uniquely combines bromide delivery with high regioselectivity and thermodynamic stability that cannot be replicated by simple substitution . The bromide ligand imparts distinct electronic properties and coordination geometry compared to chloride, directly affecting both the leaving-group ability of the installed halogen and the stability of the copper complex under reaction conditions, making Li₂CuBr₄ the reagent of choice when subsequent synthetic steps demand a bromine handle rather than chlorine [1].

Halogen leaving-group mismatch
Li₂CuCl₄ installs chlorine; bromide from Li₂CuBr₄ enables downstream substitution and elimination sequences that chlorine may not support.
Complex stability may differ
Tetrabromocuprate shows higher thermodynamic stability than tetrachlorocuprate in anhydrous methanol; replacement may alter dissociation behavior under reaction conditions.
Regioselectivity with NBS is not comparable
N-Bromosuccinimide often yields regioisomeric mixtures in nucleoside bromination, while Li₂CuBr₄ provides controlled selectivity; direct substitution risks product complexity.

Quantitative Differentiation Evidence for Dilithium Tetrabromocuprate vs. Closest Analogs


Enhanced Thermodynamic Stability: 4.7-Fold Higher Overall Stability Constant vs. Tetrachlorocuprate in Methanol

In anhydrous methanol at 25 °C and constant ionic strength (1 mol·L⁻¹), spectrophotometric determination yielded an overall stability constant for the tetrabromocuprate complex [CuBr₄]²⁻ of β₄ = 2.1 × 10⁶, representing an approximately 4.7-fold enhancement over the tetrachlorocuprate analog [CuCl₄]²⁻ (β₄ = 4.5 × 10⁵) [1]. This quantitatively confirms that Li₂CuBr₄ resists dissociation more effectively than Li₂CuCl₄ under identical conditions.

Thermodynamic Stability
Head-to-head
β₄ = 2.1 × 10⁶ (Li₂CuBr₄) vs. 4.5 × 10⁵ (Li₂CuCl₄)
Supports reagent stability under anhydrous conditions
Anhydrous MeOH, 25°C, ionic strength 1 mol·L⁻¹
Stability Constants Copper Halide Complexes Spectrophotometry

Regioselective Bromohydrin Formation: Exclusive Attack at Less Substituted Epoxide Carbon Across 11 Examples

Dilithium tetrabromocuprate converts functionalized epoxides to vicinal bromohydrins with exclusive nucleophilic attack by bromide at the less substituted epoxide carbon across all 11 reported examples . The analogous reagent dilithium tetrachlorocuprate (Li₂CuCl₄) exhibits identical regiochemical preference but delivers a chlorine atom rather than bromine [1], resulting in distinctly different reactivity in downstream transformations.

Bromohydrin Regioselectivity
Reported
Br attack at less substituted C in 11/11 examples
Enables bromine-specific synthetic sequences
THF, ambient temp, stoichiometric reagent
Epoxide Ring-Opening Bromohydrin Synthesis Regioselectivity

Perfect Regioselectivity in 2,3-Anhydro Pyrimidine Nucleoside Halogenation vs. N-Bromosuccinimide

In the reaction of 1-(2,3-anhydro-5-O-trityl-β-D-lyxofuranosyl)-2-O-methyluracil with dilithium tetrahalocuprates (Li₂CuX₄), Li₂CuBr₄ achieved excellent to perfect regioselectivity, yielding 2,2′-anhydro-3′-bromonucleosides [1]. With 2,3-anhydro uracil and thymine nucleosides, Li₂CuBr₄ gave arabinosyl and xylosyl halohydrins with product ratios of 7:3 to 8:2 [1]. This regiochemical control contrasts sharply with N-bromosuccinimide (NBS), which frequently produces complex regioisomeric mixtures in nucleoside bromination reactions .

Nucleoside Halogenation
Reported
Excellent regioselectivity; arabinosyl:xylosyl 7:3–8:2
Reduces purification burden in nucleoside analog research
Anhydrous THF, nucleoside substrates
Nucleoside Halogenation Antiviral Precursors Tetrahalocuprate Reagents

Spectroscopic Differentiation: d-d Transition at 1120 nm Confirms Flattened Tetrahedral Geometry Distinct from Square-Planar Chlorocuprate

The d-d transition band of the [CuBr₄]²⁻ anion in non-dissociating acetic acid is calculated at 1120 nm, confirming a flattened tetrahedral (D₂d) geometry [1]. In contrast, the [CuCl₄]²⁻ analog adopts a square-planar (D₄h) geometry in methanol, with its near-IR absorption maximum consistent with this alternative coordination structure [2].

Coordination Geometry
Head-to-head
d-d transition at 1120 nm; flattened tetrahedral (D₂d)
Informs structure-reactivity relationships for halogenation
Non-dissociating AcOH; square-planar [CuCl₄]²⁻ in MeOH
Electronic Spectroscopy Coordination Geometry Structure-Reactivity Relationships

Stepwise Stability Constant Log β₄ = 7.7 in Acetic Acid Enables Controlled Reactivity in Non-Aqueous Media

Spectrophotometric titration in non-dissociating acetic acid identified four mononuclear bromo complexes and determined the overall stability constant for Li₂CuBr₄ as log β₄ = 7.7 [1]. For comparison, the lower bromo complex CuBr₂ exhibits log β₂ = 6.5, and the intermediate LiCuBr₃ shows log β₃ = 7.7 in the same solvent [1]. This indicates that the tetrabromocuprate species is the predominant complex under these conditions, providing a well-defined and predictable reactive species.

Stability in Acetic Acid
Class-level
log β₄ = 7.7 (dominant tetrabromocuprate species)
Ensures a single reproducible reactive entity
Spectrophotometric titration, matrix rank analysis
Stability Constants Non-Aqueous Solvents Copper(II) Bromide Complexes

Optimal Application Scenarios for Dilithium Tetrabromocuprate Procurement and Use


Regioselective Synthesis of Vicinal Bromohydrins for Pharmaceutical Intermediate Assembly

Li₂CuBr₄ is the reagent of choice when a synthetic route requires regioselective installation of a bromine atom via epoxide ring-opening, as demonstrated in 11 functionalized epoxide examples with exclusive attack at the less substituted carbon . The resulting bromohydrins serve as versatile intermediates; for example, bromohydrins derived from epoxide-tethered propargyl acetates undergo direct cyclization in a single subsequent step .

Preparation of 3′-Bromo-2,2′-Anhydropyrimidine Nucleosides as Antiviral Agent Precursors

The excellent to perfect regioselectivity of Li₂CuBr₄ in pyrimidine nucleoside halogenation, yielding 2,2′-anhydro-3′-bromonucleosides with product ratios of 7:3 to 8:2 for arabinosyl:xylosyl halohydrins [1], makes this reagent essential for constructing brominated nucleoside analogs. Such intermediates are key precursors for bromoconduritol and related glucosidase inhibitors with antiviral activity [1].

Copper-Mediated Halogenation Requiring Defined Cu(II) Precatalyst Geometry and Stability

The flattened tetrahedral (D₂d) geometry of [CuBr₄]²⁻, confirmed by its characteristic d-d transition at 1120 nm [2], combined with its ~4.7-fold higher thermodynamic stability relative to the tetrachlorocuprate analog [3], makes Li₂CuBr₄ a preferred reagent when reaction outcomes are sensitive to copper coordination geometry or when greater complex robustness is required under demanding anhydrous conditions.

Synthetic Sequences Requiring a Bromine Handle for Downstream Cross-Coupling or Elimination

Unlike Li₂CuCl₄, which installs a chlorine atom, Li₂CuBr₄ delivers bromine—a superior leaving group in nucleophilic substitution and elimination reactions . This distinction is critical when the halogenated intermediate must undergo subsequent transformation, such as in the synthesis of complex natural products or pharmaceutical candidates where the bromide serves as a functional handle for further elaboration.

Application
Selection Property
Validation Focus
Vicinal bromohydrin synthesis
Regioselective Br installation via epoxide opening
Regiochemistry and yield assessment
Pyrimidine nucleoside bromination
Halogenation regioselectivity
Arabinosyl/xylosyl product ratio verification
Halogenation with defined Cu geometry
Tetrahedral coordination and complex stability
Spectroscopic (d-d) and stability constant review
Downstream cross-coupling / elimination sequences
Halogen leaving-group compatibility
Bromine-specific reactivity evaluation
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